molecular formula C16H27BN2O B12530018 Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]- CAS No. 666736-25-0

Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-

Cat. No.: B12530018
CAS No.: 666736-25-0
M. Wt: 274.2 g/mol
InChI Key: VHLYRKSMLPMHHL-UHFFFAOYSA-N
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Description

Boranediamine, N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]- is a chemical compound known for its unique structure and properties It is characterized by the presence of boron, nitrogen, and oxygen atoms, along with a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boranediamine, N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]- typically involves the reaction of borane with N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction temperature and solvent choice play crucial roles in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Boranediamine, N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boron-oxygen compounds.

    Reduction: It can be reduced to form boron-nitrogen compounds with different oxidation states.

    Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while reduction may produce boron-nitrogen compounds.

Scientific Research Applications

Boranediamine, N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s unique structure makes it a candidate for studying boron-containing biomolecules.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which Boranediamine, N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Boranediamine, N,N,N’,N’-tetraethyl-1-phenyl-
  • Boranediamine, 1-(dimethylphenylsilyl)-N,N,N’,N’-tetraethyl-

Uniqueness

Boranediamine, N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]- stands out due to its phenylethenyl group, which imparts unique reactivity and potential applications compared to other similar compounds. This structural difference can lead to variations in chemical behavior and biological activity.

Properties

CAS No.

666736-25-0

Molecular Formula

C16H27BN2O

Molecular Weight

274.2 g/mol

IUPAC Name

N-[diethylamino(1-phenylethenoxy)boranyl]-N-ethylethanamine

InChI

InChI=1S/C16H27BN2O/c1-6-18(7-2)17(19(8-3)9-4)20-15(5)16-13-11-10-12-14-16/h10-14H,5-9H2,1-4H3

InChI Key

VHLYRKSMLPMHHL-UHFFFAOYSA-N

Canonical SMILES

B(N(CC)CC)(N(CC)CC)OC(=C)C1=CC=CC=C1

Origin of Product

United States

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